

In-Depth Technical Guide to the Chemical Properties of rac-Vofopitant-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **rac-Vofopitant-d3**, a deuterated isotopologue of Vofopitant. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the technical details of this compound.

Chemical Properties

rac-Vofopitant-d3 is the deuterated form of Vofopitant, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. The deuteration is on the methoxy group. While specific experimental data for the deuterated compound is limited, its chemical properties are expected to be very similar to its non-deuterated counterpart, Vofopitant (also known as GR205171).



Property	Value	Source
Compound Name	rac-Vofopitant-d3	MedChemExpress[1]
Synonyms	rac-GR 205171-d3	MedChemExpress[1]
Molecular Formula	C21H20D3F3N6O	MedChemExpress[1]
Molecular Weight	435.46 g/mol	MedChemExpress[1]
IUPAC Name	(2S,3S)-N-[(2-(methoxy-d3)-5- [5-(trifluoromethyl)tetrazol-1- yl]phenyl)methyl]-2- phenylpiperidin-3-amine	(Inferred)
CAS Number	168266-90-8 (unlabeled)	Wikipedia[2]
Appearance	White to off-white solid	(Inferred)
Solubility	Soluble in DMSO	(Inferred)

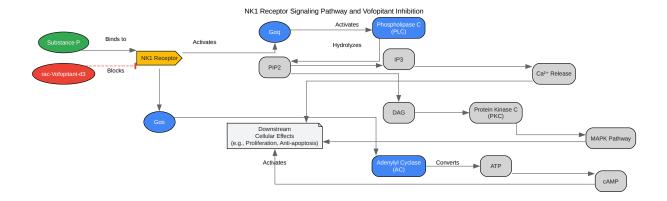
Mechanism of Action and Signaling Pathway

rac-Vofopitant-d3, like its non-deuterated form, functions as a competitive antagonist at the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) whose primary endogenous ligand is Substance P (SP). The binding of SP to the NK1 receptor initiates a cascade of intracellular signaling events. By blocking this interaction, Vofopitant inhibits the downstream effects of SP.

The primary signaling pathway activated by the NK1 receptor involves the Gαq and Gαs G-proteins.[3][4] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][4] This can lead to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade.[3][5] Activation of Gαs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[4]

Below is a diagram illustrating the NK1 receptor signaling pathway and the inhibitory action of Vofopitant.





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NK1 Receptor Signaling and Vofopitant's Point of Inhibition.

Experimental Protocols

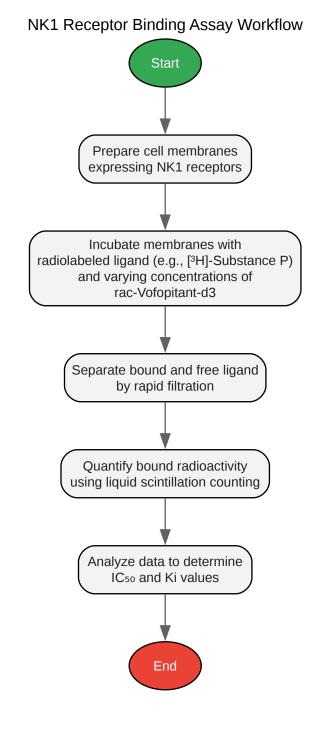
rac-Vofopitant-d3 is a valuable tool in preclinical research, particularly in studies involving the NK1 receptor. The following are detailed methodologies for key experiments where Vofopitant and its analogs are commonly used.

NK1 Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the NK1 receptor.

Workflow Diagram:





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Workflow for an NK1 Receptor Binding Assay.

Methodology:

 Membrane Preparation: Cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 cells) are prepared.[6]



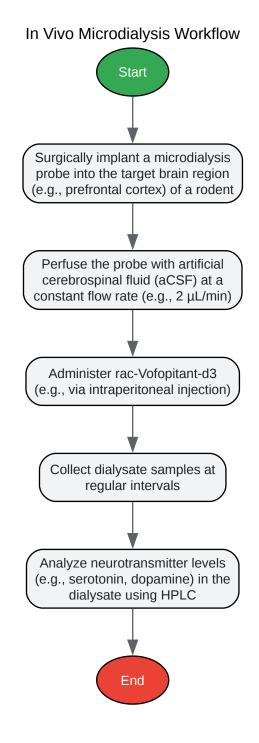
- Incubation: The membranes are incubated in a buffer solution (e.g., 50 mM Tris, pH 7.4, containing protease inhibitors) with a constant concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) and varying concentrations of the test compound (rac-Vofopitant-d3).[6]
- Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[6] The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: The data is analyzed to determine the concentration of **rac-Vofopitant-d3** that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters in the brain of a freely moving animal, and to assess the effect of a drug on these levels.

Workflow Diagram:





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Workflow for an In Vivo Microdialysis Experiment.

Methodology:

• Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rodent.[7][8] The animal is allowed to recover from surgery.



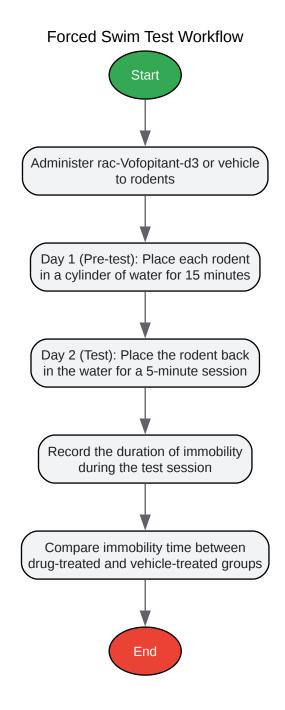
- Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.
- Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of the neurotransmitter of interest.[9]
- Drug Administration:rac-Vofopitant-d3 is administered to the animal.
- Post-Drug Sample Collection: Dialysate collection continues to monitor the drug-induced changes in neurotransmitter levels.
- Analysis: The concentration of the neurotransmitter in the dialysate samples is quantified using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with electrochemical detection.[7]

Forced Swim Test

The forced swim test is a behavioral test in rodents used to screen for antidepressant-like activity.

Workflow Diagram:





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Workflow for the Forced Swim Test.

Methodology:

 Apparatus: A transparent cylindrical container (e.g., 40 cm high, 18 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.[10][11]



- Pre-test Session (Day 1): Each animal is individually placed in the cylinder for a 15-minute session.[10] This is done to induce a state of behavioral despair.
- Drug Administration: Prior to the test session on Day 2, animals are administered either rac-Vofopitant-d3 or a vehicle control.[12]
- Test Session (Day 2): The animals are placed back into the water for a 5-minute test session.
 [10][12]
- Behavioral Scoring: The duration of immobility (the time the animal spends floating with only
 the movements necessary to keep its head above water) is recorded. A decrease in
 immobility time is indicative of an antidepressant-like effect. [10][12]

Conclusion

rac-Vofopitant-d3 is a deuterated analog of Vofopitant, a potent NK1 receptor antagonist. Its chemical properties are nearly identical to its non-deuterated counterpart. It acts by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream signaling pathways. The experimental protocols described herein provide a framework for investigating the pharmacological effects of rac-Vofopitant-d3 and similar compounds targeting the NK1 receptor. This guide serves as a valuable resource for scientists and researchers in the field of pharmacology and drug development.

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